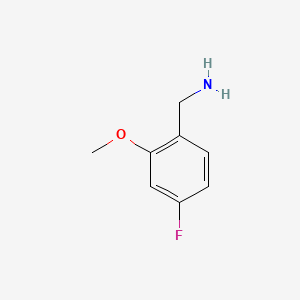

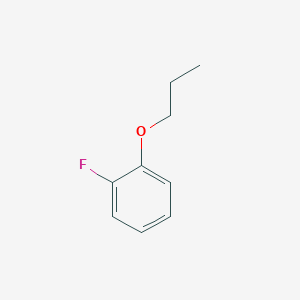

1-Fluoro-2-propoxybenzene

Übersicht

Beschreibung

1-Fluoro-2-propoxybenzene is not directly discussed in the provided papers; however, we can infer some general characteristics from related compounds. Fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are known for their use in organometallic chemistry and catalysis due to the electron-withdrawing effects of the fluorine substituents, which reduce the ability to donate π-electron density from the arene . This property likely extends to 1-Fluoro-2-propoxybenzene, affecting its reactivity and interactions with metal centers.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve direct fluorination or the use of fluorinating agents. While the papers do not provide specific methods for synthesizing 1-Fluoro-2-propoxybenzene, they do mention the synthesis of related fluorobenzene compounds . For example, 4-fluorobenzodifuroxan was synthesized from a trifluoro-dinitrobenzene precursor . Similar strategies could potentially be applied to synthesize 1-Fluoro-2-propoxybenzene by introducing the propoxy group at the appropriate step.

Molecular Structure Analysis

The molecular structure of fluorobenzene has been determined, showing a small shortening of the C-C bonds nearest to the fluorine atom, with the rest of the molecule resembling benzene . The presence of a propoxy group in 1-Fluoro-2-propoxybenzene would likely introduce additional steric and electronic effects, potentially influencing the molecular geometry and electronic distribution.

Chemical Reactions Analysis

Fluorobenzenes can undergo C-H and C-F bond activation reactions with reactive transition metal complexes . The reactivity of 1-Fluoro-2-propoxybenzene may be influenced by the propoxy group, which could affect the molecule's overall reactivity and the types of chemical reactions it can participate in. For instance, 1-Fluoro-2,4-dinitrobenzene reacts with NH-heterocyclic compounds to form N-2,4-dinitrophenyl derivatives , suggesting that the fluorine atom in such compounds can be reactive under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-2-propoxybenzene can be partially understood by examining related fluorobenzenes. For example, the presence of fluorine atoms in fluorobenzenes affects their binding to water molecules, as seen in anionic hydrated fluorobenzenes . The C-H...F-C hydrogen bonding observed in polyfluoro-substituted benzenes and the C-H...F interactions in the crystal structure of fluorobenzene suggest that 1-Fluoro-2-propoxybenzene may also exhibit unique intermolecular interactions due to the fluorine atom. The propoxy group would contribute to the compound's solubility and boiling point, distinguishing it from other fluorobenzenes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a derivative of 1-Fluoro-2-propoxybenzene, has been synthesized and characterized. The structure was confirmed using X-ray crystallography, and it was further characterized by various methods including 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Biochemical Analysis

- Amino Acid Assay : 1-Fluoro-2,4-dinitrobenzene has been used in biochemical analysis, specifically in an assay procedure for serum amino acids. This demonstrates its utility in biochemical research and diagnostics (Rapp, 1963).

Organometallic Chemistry

- Solvent in Organometallic Chemistry : Fluorobenzenes, including derivatives of 1-Fluoro-2-propoxybenzene, are recognized as versatile solvents in organometallic chemistry. They are used for conducting organometallic reactions and transition-metal-based catalysis due to their unique properties, such as weak binding to metal centers (Pike, Crimmin, & Chaplin, 2017).

Reaction Mechanism Studies

- Studying Reaction Mechanisms : The reaction of 1-Fluoro-2,4-dinitrobenzene with cysteine has been investigated as part of a study of the mechanism of action of toxicants functioning as alkylating agents. This provides insight into the chemical behavior of fluorinated compounds in biological systems (Burchfield, 1958).

Spectroscopy

- Spectroscopic Analysis : The laser Raman and i.r. spectra of 1-fluoro 2:4-dinitrobenzene have been investigated, demonstrating the application of 1-Fluoro-2-propoxybenzene derivatives in spectroscopic studies (Ansari & Verma, 1979).

Fluorination Techniques

- Catalyzed Fluorination Reactions : A manganese porphyrin complex was shown to catalyze alkyl fluorination by fluoride ion in conjunction with stoichiometric oxidation, demonstrating a method for introducing fluorine into hydrocarbons, where 1-Fluoro-2-propoxybenzene can serve as a potential substrate (Liu et al., 2012).

Solvent Effects in Chemical Reactions

- Studying Solvent Effects : The effects of different solvents on the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine were studied, illustrating how derivatives of 1-Fluoro-2-propoxybenzene can be used to understand solvent effects in chemical reactions (Nudelman et al., 1986).

Safety And Hazards

The safety information for 1-Fluoro-2-propoxybenzene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Eigenschaften

IUPAC Name |

1-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJDYUQPRJBDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591453 | |

| Record name | 1-Fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-propoxybenzene | |

CAS RN |

203115-91-7 | |

| Record name | 1-Fluoro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.